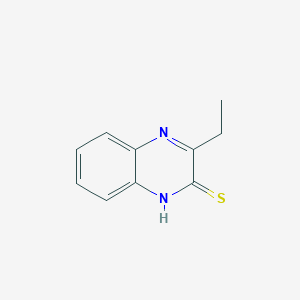

3-Ethylquinoxaline-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

658686-30-7 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

3-ethyl-1H-quinoxaline-2-thione |

InChI |

InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

BUNKFDQPEVOEKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2NC1=S |

Origin of Product |

United States |

Historical Context and Evolution of Quinoxaline Chemistry

Quinoxaline (B1680401), a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, has been a subject of significant interest in chemical research. wisdomlib.orgsphinxsai.com The first derivative of quinoxaline was synthesized in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl derivative. encyclopedia.pub This foundational reaction paved the way for the development of a vast library of quinoxaline derivatives. wisdomlib.orgpharmacophorejournal.com Also known as benzopyrazine, quinoxaline is a low-melting solid that is soluble in water and acts as a weak base. encyclopedia.pub

The quinoxaline framework is a crucial component in various pharmacologically active compounds, leading to extensive research into its synthesis and properties. sphinxsai.comencyclopedia.pub Synthetic methodologies have evolved from traditional condensation reactions to more modern techniques, including microwave-assisted synthesis. wisdomlib.org The versatility of the quinoxaline scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net

Significance of the Thiol Moiety in Heterocyclic Compound Research

The incorporation of a thiol (-SH) group into heterocyclic structures significantly influences their chemical reactivity and biological applications. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are notable for their nucleophilicity. masterorganicchemistry.com The thiol group is more acidic than its alcohol counterpart, and its conjugate base, the thiolate, is an excellent nucleophile. masterorganicchemistry.com This reactivity makes thiols valuable building blocks in the synthesis of a diverse array of organic compounds, including pharmaceuticals and pesticides. sigmaaldrich.com

In the context of heterocyclic chemistry, the thiol moiety can participate in various reactions, such as the formation of thioethers and disulfides. masterorganicchemistry.combritannica.com The ability of thiols to act as hydrogen atom donors also makes them effective radical scavengers. britannica.com Furthermore, the presence of a thiol group can lead to interesting tautomeric equilibria, where a proton can move between the sulfur and a nitrogen atom within the heterocyclic ring. hzdr.demdpi.com This tautomerism can significantly impact the compound's electronic properties and biological activity. For instance, quinoxaline-2-thiol (B7761206) exists predominantly in its thione tautomeric form in solution. thieme-connect.de

The amino acid cysteine, which contains a thiol group, highlights the biological importance of this functionality. Disulfide bonds formed from the oxidation of thiol groups in cysteine residues are crucial for maintaining the tertiary structure of proteins. masterorganicchemistry.com

Current Research Landscape and Knowledge Gaps Pertaining to 3 Ethylquinoxaline 2 Thiol

Conventional Approaches for the Quinoxaline Core Formation

The foundational step in synthesizing this compound is the construction of the quinoxaline ring system. This bicyclic heterocycle is typically formed through well-established condensation reactions.

Condensation Reactions Utilizing ortho-Phenylenediamines and α-Diketones

The classical and most common method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsci-hub.se This reaction, first reported independently by Körner and Hinsberg in 1884, provides a direct route to the quinoxaline core. nih.gov For the synthesis of the precursor to this compound, an appropriately substituted ortho-phenylenediamine is reacted with an α-diketone, such as 1-phenyl-1,2-propanedione, in a suitable solvent like ethanol (B145695) or acetic acid, often with heating. sci-hub.se

The reaction mechanism involves the initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine on one of the carbonyl groups of the α-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The choice of substituents on both the ortho-phenylenediamine and the α-diketone determines the final substitution pattern of the quinoxaline product.

Table 1: Examples of Conventional Quinoxaline Synthesis

| ortho-Phenylenediamine Derivative | α-Diketone | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil | Ethanol, reflux | 2,3-Diphenylquinoxaline | sci-hub.se |

| o-Phenylenediamine | Glyoxal | Water | Quinoxaline | thieme-connect.de |

| 4-Substituted o-phenylenediamines | Phenylglyoxal | Neutral/Acidic | Mixture of 6- and 7-substituted quinoxalines | thieme-connect.de |

Strategic Introduction of the Thiol Group

Once the quinoxaline core is established, the next critical step is the introduction of the thiol group at the 2-position of the ring. This is typically achieved through the conversion of a precursor, often a halogenated quinoxaline.

Conversion of Halogenated Quinoxalines via Thio-Functionalization (e.g., Thiourea (B124793) Reactions)

A common and effective method for introducing a thiol group is through the reaction of a 2-haloquinoxaline with a sulfur nucleophile. Thiourea is a frequently used reagent for this transformation. libretexts.org The process involves the S-alkylation of thiourea by the haloquinoxaline to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired 2-quinoxalinethiol, which exists in tautomeric equilibrium with its quinoxalin-2(1H)-thione form. thieme-connect.delibretexts.org This method is advantageous due to the ready availability and low cost of thiourea. libretexts.org

The reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea has been a subject of study, leading to different structural outcomes depending on the reaction conditions. mdpi.com While not directly related to this compound, this highlights the reactivity of halo-N-heterocycles with sulfur nucleophiles.

Modern Synthetic Strategies for Thiolated Quinoxalines

In recent years, synthetic chemists have focused on developing more efficient, versatile, and environmentally friendly methods for the synthesis of thiolated quinoxalines. These modern strategies often involve transition metal catalysis and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. oregonstate.edursc.orgresearchgate.net These methods offer a direct and often highly efficient route to thiolated quinoxalines, potentially from more readily available starting materials. Palladium- and copper-based catalysts are commonly employed for such transformations. sorbonne-universite.frsioc-journal.cn For instance, a palladium-catalyzed reaction could couple a haloquinoxaline with a thiol or a thiol equivalent. sorbonne-universite.fr These reactions often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods. oregonstate.edursc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Rhodium(I) complex | Quinoxalinium salt, Aryl/Alkenyl boronic acid | Dihydroquinoxalines | nih.gov |

| Copper(II) acetate (B1210297) | o-Phenylenediamine, Aromatic alkyne | Quinoxalines | encyclopedia.pub |

| Palladium catalyst | 2-Ethynylbenzonitrile, Thiol source | Thiolated N-heterocycles | sorbonne-universite.fr |

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. academie-sciences.frijpsjournal.com This includes the use of safer solvents (such as water or ethanol), reusable catalysts, and reaction conditions that minimize energy consumption and waste generation. encyclopedia.pubacademie-sciences.frmdpi.com For the synthesis of the quinoxaline core, catalysts like cellulose (B213188) sulfuric acid and bentonite (B74815) K-10 clay have been used in environmentally benign solvents like water or under solvent-free conditions. encyclopedia.pubacademie-sciences.fr These approaches not only reduce the environmental impact but can also simplify product isolation and purification. mdpi.com

Furthermore, visible-light-induced reactions are gaining traction as a green synthetic tool. nih.govsorbonne-universite.fr For example, a photoinduced cyclization of o-diisocyanoarenes with thiols has been developed to produce 2-thiolated quinoxalines. mtieat.org This method avoids the need for harsh reagents and high temperatures, aligning with green chemistry principles.

Reactions Involving the Thiol Group

The thiol group (or its thione tautomer) is the primary center for a variety of chemical transformations, including nucleophilic reactions, oxidation, and modern click chemistry applications.

Nucleophilic Substitution and Addition Processes

The sulfur atom in this compound, particularly when deprotonated to the thiolate anion under basic conditions, is a potent nucleophile. This allows it to readily participate in nucleophilic substitution and addition reactions.

S-Alkylation: A common derivatization method is the S-alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. This has been demonstrated in related quinoxaline-2-thiol systems using various alkylating agents, such as α-chloroacetamides and ethyl bromoacetate, to furnish S-substituted derivatives. mdpi.comnih.gov For instance, reacting a quinoxaline-2-thiol with an α-chloroacetamidourea leads to the corresponding S-(quinoxalin-2-yl)mercaptoacetylurea. mdpi.com

Michael Addition: The thiolate anion can also act as a nucleophile in Michael-type conjugate additions. It can add to α,β-unsaturated carbonyl compounds, such as acrylic acid derivatives, to form new carbon-sulfur bonds. mdpi.com This reaction pathway further highlights the nucleophilic character of the sulfur atom.

| Reaction Type | Electrophile/Substrate | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | α-Chloroacetamidoureas | S-(Quinoxalin-2-yl)mercaptoacetylureas | mdpi.com |

| S-Alkylation | Ethyl Bromoacetate | Ethyl (Quinoxalin-2-ylsulfanyl)acetates | nih.gov |

| Michael Addition | Acrylic Acid Derivatives | 3-(Quinoxalin-2-ylsulfanyl)propanoic Acids | mdpi.com |

Oxidation Pathways

The sulfur atom in this compound is susceptible to oxidation, leading to different products depending on the strength of the oxidizing agent.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), can oxidize thiols to form disulfides (R-S-S-R). libretexts.org In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond. This thiol-disulfide interconversion is a fundamental process in sulfur chemistry and is reversible; the disulfide can be reduced back to the thiol using reducing agents like zinc and acid. tcichemicals.com

Sulfonic Acid Formation: The use of stronger oxidizing agents, such as hydrogen peroxide, peracids, or potassium permanganate, can lead to the full oxidation of the thiol group to a sulfonic acid (R-SO₃H). sphinxsai.comgoogle.comnih.gov This transformation is generally irreversible and converts the thiol into a highly acidic functional group. nih.govresearchgate.net The oxidation proceeds through intermediate states, including sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H). nih.gov

Thiol-Ene and Thiol-Yne Click Chemistry Applications

While specific examples involving this compound are not extensively documented, its thiol group makes it a suitable candidate for thiol-ene and thiol-yne "click" reactions. These reactions are powerful tools for materials science and bioconjugation due to their high efficiency, mild reaction conditions, and high functional group tolerance.

The general mechanism involves the addition of a thiol across a carbon-carbon double bond (alkene) or triple bond (alkyne). The reaction can be initiated by radicals (photochemically or thermally) or proceed via a nucleophilic Michael addition pathway. arabjchem.orgrsc.org This methodology offers a modern and efficient route for covalently linking the this compound scaffold to polymers, surfaces, or other molecular entities containing alkene or alkyne functionalities.

Regioselective Functionalization of the Quinoxaline Ring System

Functionalization of the aromatic core of the quinoxaline system is more challenging due to its electronic properties.

Electrophilic Aromatic Substitution Patterns

The quinoxaline ring system is electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring. This deactivates the entire aromatic system towards electrophilic aromatic substitution (EAS). thieme-connect.desphinxsai.comipp.pt Consequently, reactions like nitration or halogenation require harsh, forcing conditions to proceed. sphinxsai.comipp.pt

Substitution occurs preferentially on the benzenoid ring rather than the pyrazine ring. Both theoretical calculations and experimental evidence for the parent quinoxaline molecule indicate that electrophilic attack is most likely to occur at the C-5 and C-8 positions. thieme-connect.dersc.org For example, the nitration of quinoxaline with a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sphinxsai.comipp.ptrsc.org It can be inferred that this compound would follow a similar pattern, with electrophilic attack occurring on the benzene (B151609) ring, primarily at positions 5 and 8, under forcing conditions.

| Reaction | Reagents | Major Products (for parent quinoxaline) | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Oleum, 90°C | 5-Nitroquinoxaline and 5,7-Dinitroquinoxaline | sphinxsai.comipp.ptrsc.org |

Nucleophilic Aromatic Substitution on Activated Quinoxaline Scaffolds

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). However, this reaction typically requires the presence of a good leaving group, such as a halogen, on the ring. researchgate.netgoogle.com

The parent this compound does not possess such a leaving group on its carbocyclic ring. Therefore, to achieve functionalization via SNAr, one would typically start with a pre-functionalized substrate, for example, a halo-substituted quinoxaline. The chemistry of 2,3-dichloroquinoxaline, for instance, is well-established, where the chlorine atoms can be sequentially or simultaneously displaced by a wide variety of N-, O-, and S-nucleophiles under mild conditions. arabjchem.org

An alternative strategy for the nucleophilic substitution of hydrogen on the quinoxaline ring is the Vicarious Nucleophilic Substitution (VNS) reaction. This method allows for the formal replacement of a hydrogen atom with a nucleophile, and it is particularly effective for highly electron-deficient systems like quinoxaline N-oxides. rsc.orgrsc.org This approach could be used to introduce substituents onto the quinoxaline ring system prior to or after the formation of the thiol group.

Synthesis and Characterization of Novel Derivatives of this compound

The quinoxaline scaffold is a significant heterocyclic motif in medicinal and materials chemistry. researchgate.net The presence of a reactive thiol group at the C-2 position of this compound offers a versatile handle for a wide range of chemical transformations. This compound exists in a thiol-thione tautomeric equilibrium, which influences its reactivity. ijcce.ac.ir The nucleophilic character of the sulfur atom, particularly in its thiolate form, is central to the synthesis of various derivatives, including thioethers, thioesters, and other heterocyclic systems. msu.edu

Formation of Thioethers and Thioesters

The sulfur atom in this compound is highly nucleophilic, enabling straightforward S-alkylation and S-acylation reactions to produce a variety of thioether and thioester derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

Thioethers: The synthesis of thioethers from this compound is typically achieved via S-alkylation. This reaction involves the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then displaces a leaving group on an alkyl halide. youtube.com This method is widely applicable and can be performed using various alkylating agents. mdpi.com The reaction of phenylquinoxalines-2(1H)-thione with acrylic acid derivatives in the presence of triethylamine (B128534) is an example of S-alkylation via Michael addition. mdpi.com A general approach for thioether synthesis involves reacting a thiol with an alcohol using an acid catalyst, which represents a metal-free dehydrative thioetherification method. nih.gov

Representative Thioether Synthesis:

Reactants: this compound, an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), and a base (e.g., potassium carbonate, triethylamine).

Solvent: A polar aprotic solvent such as DMF or ethanol is commonly used.

General Procedure: The thiol is treated with a base to generate the thiolate in situ, followed by the addition of the alkyl halide. The reaction mixture is typically stirred at room temperature or heated to achieve completion.

Thioesters: Thioesters are valuable synthetic intermediates and can be prepared by the S-acylation of thiols. beilstein-journals.orgorganic-chemistry.org This can be accomplished by reacting this compound with an acylating agent like an acid chloride or an acid anhydride. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate the direct condensation of the thiol with a carboxylic acid. nih.gov An efficient, odorless method involves the in situ generation of thiobenzoic acids from benzoic anhydrides and thiourea, which then react with Michael acceptors or alkyl halides to form thioesters. beilstein-journals.org

Representative Thioester Synthesis:

Reactants: this compound and an acylating agent (e.g., acetyl chloride, benzoyl chloride).

Conditions: The reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.

General Procedure: The acylating agent is added to a solution of the thiol and base, typically at a low temperature, and then allowed to warm to room temperature.

| Derivative Type | Reagent | Product Name | General Method |

|---|---|---|---|

| Thioether | Methyl Iodide | 2-(Methylthio)-3-ethylquinoxaline | S-alkylation |

| Thioether | Benzyl Bromide | 2-(Benzylthio)-3-ethylquinoxaline | S-alkylation |

| Thioester | Acetyl Chloride | S-(3-Ethylquinoxalin-2-yl) ethanethioate | S-acylation |

| Thioester | Benzoyl Chloride | S-(3-Ethylquinoxalin-2-yl) benzothioate | S-acylation |

Preparation of Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazole-2(3H)-thiones)

The this compound moiety can serve as a precursor for the construction of more complex heterocyclic systems. A notable example is the synthesis of derivatives containing the 1,3,4-oxadiazole (B1194373) ring, a structure known for its diverse biological activities. researchgate.netjchemrev.com The synthesis typically begins with the conversion of the quinoxaline scaffold into a key intermediate, which is then cyclized.

A common synthetic route involves converting a quinoxaline ester, such as ethyl quinoxaline-2-carboxylate, into quinoxaline-2-carbohydrazide (B3053585) by reacting it with hydrazine (B178648). sphinxsai.com This carbohydrazide (B1668358) is a crucial building block. The reaction of the carbohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) leads to the cyclization and formation of the 5-(quinoxalinyl)-1,3,4-oxadiazole-2(3H)-thione ring system. sphinxsai.com The resulting oxadiazole thione can be further functionalized, for example, through alkylation at the exocyclic sulfur or the ring nitrogen. ijcce.ac.irijcce.ac.ir

Synthetic Pathway to Quinoxalinyl-1,3,4-oxadiazole Derivatives:

Hydrazide Formation: An ester derivative of 3-ethylquinoxaline is reacted with hydrazine hydrate (B1144303) to yield the corresponding 3-ethylquinoxaline-2-carbohydrazide.

Cyclization: The resulting hydrazide is treated with carbon disulfide in an alcoholic solution of potassium hydroxide. The mixture is refluxed to facilitate the cyclization, forming the 5-(3-ethylquinoxalin-2-yl)-1,3,4-oxadiazole-2(3H)-thione. sphinxsai.com

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl 3-ethylquinoxaline-2-carboxylate | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Ethylquinoxaline-2-carbohydrazide | sphinxsai.com |

| 2 | 3-Ethylquinoxaline-2-carbohydrazide | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | 5-(3-Ethylquinoxalin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | sphinxsai.com |

Synthesis of 3-Alkylquinoxaline-2(1H)-thiones

This compound belongs to the broader class of 3-alkylquinoxaline-2(1H)-thiones. The synthesis of these parent structures can be achieved through several routes. One common method is the thionation of the corresponding 3-alkylquinoxalin-2(1H)-one. This transformation can be carried out using reagents like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine. mdpi.comresearchgate.net

An alternative and versatile approach begins with 2,3-dichloroquinoxaline. soton.ac.uk This readily available starting material can undergo sequential nucleophilic substitution. For instance, reaction with an alcohol (alkoxide) or an amine can introduce a substituent at the C-3 position. The remaining chlorine atom at C-2 can then be converted to a thione. A novel, catalyst-free protocol involves reacting the intermediate 2-alkoxy-3-chloroquinoxaline or 2-alkylamino-3-chloroquinoxaline with a thionation reagent to yield the desired 3-alkoxy- or 3-alkylamino-quinoxaline-2(1H)-thiones in high yields (76-93%). soton.ac.uk Although this specific study focused on alkoxy and alkylamino derivatives, the principle can be extended to the synthesis of 3-alkyl derivatives. Another method involves the reaction of 2-chloro-3-alkylquinoxaline with thiourea in ethanol under reflux. researchgate.net

| Precursor | Reagents | Product | Overall Yield |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | 1. Sodium ethoxide (NaOEt) in Ethanol 2. N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt | 3-Ethoxyquinoxaline-2(1H)-thione | ~85% |

Note: The table shows data for the 3-ethoxy analog as a representative example of the synthetic methodology.

Derivatives with Modifications to the Ethyl Substituent

Modifying the ethyl group at the C-3 position of this compound opens another avenue for creating novel derivatives. While direct studies on the modification of this specific group are not extensively documented, standard organic chemistry transformations can be applied. The reactivity of the ethyl group is analogous to that of other alkyl substituents on aromatic or heteroaromatic rings.

For example, the benzylic-like protons on the α-carbon of the ethyl group are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a 3-(1-haloethyl)quinoxaline-2-thiol derivative. This halogenated intermediate becomes a substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of functional groups such as hydroxyl, cyano, or amino groups at the α-position of the ethyl side chain.

Research on analogous compounds, such as 3-methylquinoxaline derivatives, provides a basis for these proposed transformations. For instance, 2-chloro-3-methylquinoxaline (B189447) serves as a nucleus for various molecular transformations to synthesize new compounds. researchgate.net These established reactions on the methyl group can be extrapolated to the ethyl group on this compound, suggesting that functionalization of the side chain is a viable synthetic strategy.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Ethylquinoxaline-2-thiol in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the ethyl group.

Aromatic Region: Four protons attached to the benzene (B151609) portion of the quinoxaline ring typically appear in the downfield region (approximately δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position and relationship to one another, allowing for the assignment of each aromatic proton.

Ethyl Group: The ethyl group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet appears more downfield due to its proximity to the quinoxaline ring, while the triplet is found further upfield. The coupling between these two sets of protons (typically with a J-value of around 7 Hz) is a definitive indicator of the ethyl moiety.

Thiol/Amide Proton: A broad singlet corresponding to the N-H proton is also anticipated, given that the compound predominantly exists in its thione tautomeric form (3-ethyl-1H-quinoxaline-2-thione). The chemical shift of this proton can be variable and is often concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Aromatic and Heterocyclic Carbons: The quinoxaline core presents multiple signals in the downfield region of the spectrum (typically δ 115-160 ppm). The carbon atom attached to the sulfur (C=S), known as the thiocarbonyl carbon, is expected to be significantly deshielded and appear at the lower end of this range (around δ 175 ppm).

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂) will be more downfield than the methyl carbon (-CH₃).

Interactive Data Table: Expected NMR Data for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| -CH₃ | ~1.3 | Triplet | ~12 |

| -CH₂- | ~2.8 | Quartet | ~25 |

| Aromatic C-H | ~7.3 - 7.8 | Multiplets | ~115 - 135 |

| Aromatic C | - | - | ~130 - 140 |

| C=N | - | - | ~155 |

| C=S | - | - | ~175 |

| N-H | Variable | Broad Singlet | - |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions (e.g., H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). This technique is invaluable for definitively assigning the carbon signals. For instance, it would show cross-peaks connecting the methyl proton signal to the methyl carbon signal, the methylene proton signal to the methylene carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of this compound would display several key absorption bands:

N-H Stretch: A prominent band in the region of 3100-3400 cm⁻¹, often broad, would confirm the presence of the N-H group, supporting the thione tautomer.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=N and C=C Stretching: The quinoxaline ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

Thioamide Bands: The C=S (thiocarbonyl) bond is not isolated but part of the thioamide group (-NH-C=S). This gives rise to several characteristic bands, including the "thioamide I" band (primarily C=S stretch) which can be found in the 1200-1350 cm⁻¹ range.

Interactive Data Table: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N / C=C | Stretch | 1500 - 1650 |

| C=S (Thioamide) | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization.

Accurate Mass: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for the molecular ion, allowing for the determination of its elemental formula (C₁₀H₁₀N₂S).

Fragmentation Pattern: In electron impact (EI) mass spectrometry, the molecular ion (M⁺˙) is expected to be prominent. Characteristic fragmentation pathways would likely involve the loss of the ethyl group or parts of it. A primary fragmentation would be the cleavage of the C-C bond of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, or the loss of an ethyl radical (•CH₂CH₃) to generate an [M-29]⁺ ion. Further fragmentation of the quinoxaline ring system would also be observed.

X-ray Crystallography for Three-Dimensional Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would definitively confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsional angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which dictate how the molecules pack together in the crystal lattice. The crystallographic data would unambiguously confirm the planarity of the quinoxaline ring system and the orientation of the ethyl group relative to the ring.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining an appropriate solvent system for column chromatography. For a compound of moderate polarity like this compound, a common eluent system would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound's purity can be initially assessed by the presence of a single spot on the TLC plate, visualized under UV light (254 nm) or by using a staining agent such as potassium permanganate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment and quantification of this compound. A typical analysis would be performed in reverse-phase mode, using a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The compound would be detected by a UV detector, set at a wavelength where the quinoxaline chromophore absorbs strongly. The purity is determined by the percentage of the total peak area that corresponds to the main analyte peak.

Theoretical and Computational Investigations of 3 Ethylquinoxaline 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov The geometry optimization of 3-Ethylquinoxaline-2-thiol is performed to find the lowest energy arrangement of its atoms, corresponding to the most stable molecular structure. nih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose, often paired with basis sets like 6-311++G(d,p), which provide a good description of electron distribution. nih.govresearchgate.netnih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and intermolecular interactions. researchgate.netfigshare.com DFT calculations provide a reliable framework for understanding the structural and electronic characteristics of quinoxaline (B1680401) derivatives. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov For quinoxaline derivatives, the HOMO is typically distributed over the quinoxaline ring system, while the LUMO may also be located on this moiety, allowing for π-π* electronic transitions. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.10 |

| Energy Gap (ΔE) | 4.15 |

Note: Values are representative and based on typical DFT calculations for similar heterocyclic compounds. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov It is plotted onto the molecule's electron density surface, creating a color-coded map that illustrates the charge distribution.

The different colors on the MEP surface indicate the electrostatic potential:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like nitrogen, oxygen, or sulfur. nih.govscielo.br

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms attached to electronegative atoms. nih.govscielo.br

Green: Represents regions of neutral or zero potential.

For this compound, the MEP surface would likely show a negative potential (red/yellow) around the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic interaction. researchgate.net A positive potential (blue) would be expected around the hydrogen atom of the thiol group (in the thiol tautomer) or the N-H group (in the thione tautomer). nih.gov

Tautomeric Equilibrium Studies of Thiol-Thione Isomerism

This compound can exist in two tautomeric forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which contains a thiocarbonyl (C=S) group and a proton on a ring nitrogen atom (N-H). The equilibrium between these two isomers is a critical aspect of its chemistry.

Computational methods, particularly DFT, are employed to determine the relative stability of these tautomers. researchgate.net This is achieved by calculating the ground-state energy of the optimized geometry for each form. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the major form at equilibrium. dergipark.org.tr Studies on similar heterocyclic systems, such as derivatives of 1,2,4-triazole-3-thione, often show that the thione form is thermodynamically more stable than the thiol form in both the gas phase and in solution. researchgate.netjocpr.com This preference is attributed to the greater stability of the amide-like C=S bond within the ring system compared to the C=N bond adjacent to an external S-H group.

| Tautomer | Relative Energy (ΔE, kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Thione Form (more stable) | 0.00 | >99 |

| Thiol Form (less stable) | ~20-30 | <1 |

Note: Values are estimated based on the established stability preference for the thione form in related heterocyclic systems. dergipark.org.trjocpr.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from the rotation of single bonds. For this compound, the most significant conformational flexibility comes from the rotation of the ethyl group attached to the C3 position of the quinoxaline ring.

A potential energy surface (PES) scan can be performed computationally to explore the energy landscape associated with this rotation. This is done by systematically changing the dihedral angle of the C-C bond of the ethyl group and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers (staggered arrangements), and energy maxima, corresponding to transition states (eclipsed arrangements). dergipark.org.tr The energy difference between these points determines the rotational barrier. This analysis helps to identify the most stable conformation of the molecule, which is essential for accurate predictions of its other properties.

Computational Prediction of Spectroscopic Parameters (e.g., Calculated IR Frequencies)

Theoretical calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) spectra. After performing a geometry optimization, a frequency calculation can be carried out using DFT methods. mdpi.com This calculation predicts the vibrational frequencies and their corresponding intensities for the normal modes of the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. updatepublishing.com To improve accuracy, these raw frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better align them with experimental data. nih.govnih.gov Comparing the calculated and experimental spectra aids in the assignment of specific absorption bands to the vibrations of particular functional groups. For this compound, key vibrational modes would include the C=S stretch of the thione form, the S-H stretch of the thiol form, C=N stretching, and aromatic C-H and C=C stretching vibrations. researchgate.net

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | ~3400-3450 |

| Aromatic C-H Stretch | Ar-H | ~3050-3150 |

| Aliphatic C-H Stretch | -CH₂-CH₃ | ~2900-3000 |

| C=N Stretch | Quinoxaline Ring | ~1600-1650 |

| Aromatic C=C Stretch | Ar-C=C | ~1450-1580 |

| C=S Stretch (Thioamide) | N-C=S | ~1100-1250 |

Note: Wavenumbers are representative values based on DFT calculations for molecules containing similar functional groups. nih.govresearchgate.netresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hydrogen Bonding:

The this compound molecule possesses both a hydrogen bond donor (the thiol S-H group) and hydrogen bond acceptors (the nitrogen atoms of the quinoxaline ring). The thiol group is known to participate in hydrogen bonding, although these interactions are generally weaker than those involving O-H groups. nih.gov The primary hydrogen bond anticipated in the crystal structure of this compound is the N···H-S interaction, where the hydrogen atom of the thiol group of one molecule interacts with a nitrogen atom of an adjacent molecule. This type of interaction is crucial in the formation of chains or dimeric motifs within the crystal lattice.

A hypothetical representation of potential hydrogen bond parameters, based on typical bond lengths and angles observed in similar structures, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| S-H···N | 1.34 | 2.20 | 3.50 | 160 |

| C-H···N | 0.97 | 2.60 | 3.55 | 150 |

| C-H···S | 0.97 | 2.90 | 3.85 | 165 |

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, the Hirshfeld surface analysis would likely reveal the following key features:

dnorm Surface: The dnorm map would highlight the regions of significant intermolecular contact. Red spots on the surface would indicate close contacts, primarily corresponding to the N···H-S hydrogen bonds. Weaker C-H···N and C-H···S interactions would also be visible as lighter red or orange areas.

2D Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated from these plots.

Based on analyses of similar heterocyclic compounds containing sulfur and nitrogen, the anticipated contributions of the most significant intermolecular contacts for this compound are summarized in the following hypothetical table. The H···H contacts are expected to be the most abundant, a common feature in organic molecules. The H···N/N···H and H···S/S···H contacts would directly represent the hydrogen bonding interactions.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| H···N / N···H | 20.5 |

| H···S / S···H | 15.3 |

| C···H / H···C | 8.2 |

| C···C | 5.5 |

| Others | 5.5 |

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial Activity Mechanisms

Quinoxaline (B1680401) derivatives, particularly those containing a thiol group, have demonstrated notable antimicrobial properties. Their mechanisms of action are multifaceted, often involving the inhibition of essential bacterial enzymes or the disruption of structural components.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are crucial for DNA replication, repair, and recombination. mdpi.comyoutube.com These enzymes are validated targets for many antibiotics, including the broad-spectrum fluoroquinolones. youtube.comnih.gov

While direct studies on 3-Ethylquinoxaline-2-thiol are limited, research on analogous compounds provides insight into potential mechanisms. The related compound, 3-Hydrazinoquinoxaline-2-thiol (3HT), has been shown to impede DNA synthesis in bacteria. microbiologyjournal.orgnih.gov This inhibition of DNA synthesis is a hallmark of agents that target topoisomerases. nih.govresearchgate.net DNA gyrase, for instance, is responsible for removing positive supercoils that accumulate ahead of the replication fork, and its inhibition halts the entire replication process. youtube.com Thiophene-containing antibacterials, which share a sulfur moiety, have been identified as targeting DNA gyrase through a unique allosteric mechanism, binding to a protein pocket remote from the DNA itself. nih.gov This suggests that thiol-containing quinoxalines could potentially interfere with the function of these essential enzymes, leading to bacterial cell death.

The bacterial cell wall, particularly the peptidoglycan layer, is another critical target for antimicrobial agents. One of the primary resistance mechanisms in strains like Methicillin-Resistant Staphylococcus aureus (MRSA) involves the penicillin-binding protein 2a (PBP2a), encoded by the mecA gene. microbiologyjournal.org This protein is crucial for the cross-linking of the peptidoglycan cell wall. nih.gov

Docking studies have shown that 3-Hydrazinoquinoxaline-2-thiol can bind to PBP2a. microbiologyjournal.org This binding is thought to disrupt the protein's structure and function, thereby interfering with cell wall synthesis. microbiologyjournal.org The synergy observed between 3HT and β-lactam antibiotics like penicillin supports this mechanism; penicillin inhibits PBPs, damaging the cell wall and potentially facilitating the entry and action of the quinoxaline compound. nih.govresearchgate.net

Furthermore, the thiol group (-SH) is highly reactive and can interact with cysteine residues in various essential bacterial enzymes. genawif.comnih.gov Allicin, a natural thiol-reactive compound, exerts its antibacterial effect by S-allylmercapto modification of protein cysteines, leading to widespread enzyme inhibition and thiol stress within the bacterial cell. nih.gov This general reactivity of thiols suggests that this compound could interfere with a range of essential enzymatic processes within bacteria, contributing to its antimicrobial effect.

Anticancer Activity Mechanisms

Quinoxaline derivatives are a promising class of compounds in oncology, demonstrating the ability to inhibit cancer cell growth through various mechanisms, including the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).

A key strategy in cancer therapy is to target signaling pathways that control cell growth and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govsemanticscholar.org

Derivatives of 3-methylquinoxaline-2-thiol have been specifically designed and synthesized to act as VEGFR-2 inhibitors. nih.govsemanticscholar.org By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its signaling activity, thereby preventing downstream events that lead to cell proliferation and angiogenesis. semanticscholar.org Several 3-methylquinoxaline-2-thiol derivatives have shown potent VEGFR-2 inhibitory activities, with IC50 values in the low micromolar range, comparable to established inhibitors like Sorafenib. nih.gov

| Compound | Cytotoxic IC50 (µM) vs. HepG2 | Cytotoxic IC50 (µM) vs. MCF-7 | VEGFR-2 Inhibitory IC50 (µM) |

|---|---|---|---|

| 12e | 4.5 ± 0.3 | 3.1 ± 0.2 | 3.5 ± 0.2 |

| 12g | 2.1 ± 0.1 | 4.3 ± 0.3 | 3.2 ± 0.1 |

| 12k | 4.2 ± 0.3 | 2.9 ± 0.1 | 5.4 ± 0.4 |

| Sorafenib (Reference) | 2.2 ± 0.1 | 3.4 ± 0.2 | 0.00307 ± 0.0001 |

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. A hallmark of many anticancer agents is their ability to trigger this process. Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is controlled by the Bcl-2 family of proteins and culminates in the activation of caspases. nih.govnih.gov

Studies on promising 3-methylquinoxaline derivatives revealed their ability to arrest the cell cycle in the G2/M phase and significantly induce apoptosis. nih.govsemanticscholar.org This is achieved by altering the expression levels of key apoptotic regulatory proteins. Specifically, treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov This shift in the BAX/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9 and, subsequently, the executioner caspase-3, which carries out the dismantling of the cell. nih.gov Morphological changes associated with apoptosis, such as nuclear disintegration and chromatin fragmentation, have been observed in cancer cells treated with related quinoxaline compounds. rsc.orgnih.gov

| Parameter | Fold Change vs. Control | Effect |

|---|---|---|

| Bcl-2 (Anti-apoptotic) | 3.13-fold decrease | Promotes Apoptosis |

| BAX (Pro-apoptotic) | 3.14-fold increase | Promotes Apoptosis |

| Caspase-9 (Initiator) | 2.34-fold increase | Activates Apoptotic Cascade |

| Caspase-3 (Executioner) | 2.34-fold increase | Executes Apoptosis |

Antiviral Activity Mechanisms

The broad biological activity of the quinoxaline scaffold extends to antiviral applications. nih.gov Derivatives have been developed to combat a range of viruses by targeting essential viral proteins or host-virus interactions. nih.gov

One potential mechanism for quinoxaline derivatives is the targeting of highly conserved viral proteins. For example, the NS1 protein of the influenza virus, which has a deep cavity in its RNA-binding domain, is a potential target for small molecules that could fit into this cavity and block viral replication. nih.gov Another successful example is the HCV drug grazoprevir, a quinoxaline-containing compound that acts as a protease inhibitor, interacting with catalytic residues of the viral NS3/4A protease to halt viral polyprotein processing. nih.gov

Additionally, the presence of a thiol group introduces another possible antiviral mechanism of action. Thiol-containing drugs have been investigated for their ability to disrupt the structure of viral glycoproteins essential for host cell entry. researchgate.net The mechanism involves the cleavage of critical disulfide bonds within these proteins. For SARS-CoV-2, the spike glycoprotein is rich in cysteine residues, and its binding to the host ACE2 receptor is redox-sensitive. Thiol drugs can cleave these cystines, disrupting the protein's conformation and inhibiting its ability to bind to ACE2, thereby preventing viral infection. researchgate.net This suggests a plausible mechanism by which this compound could exert antiviral effects.

Anti-Inflammatory Activity Mechanisms

Research into the anti-inflammatory properties of quinoxaline derivatives has identified significant potential for therapeutic applications. A study on 3-hydrazinoquinoxaline-2-thiol , a compound structurally similar to this compound, demonstrated notable anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar rats. The topical application of a hydrogel containing this compound was successful in mitigating acute inflammation ijpsonline.com.

The mechanism of this anti-inflammatory action involves the modulation of key inflammatory mediators. Treatment with 3-hydrazinoquinoxaline-2-thiol led to a significant reduction in the levels of several pro-inflammatory cytokines and enzymes. Specifically, the study observed a marked decrease in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1Beta (IL-1β), Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Interferon-gamma (IFN-γ) ijpsonline.com. This suggests that the compound exerts its anti-inflammatory effect by inhibiting the expression of these critical mediators in the inflammatory cascade ijpsonline.com. Histopathological examination further confirmed the therapeutic effect, showing improvements in inflammatory cell activity and the restoration of normal histological structures ijpsonline.com.

The anti-inflammatory properties of the broader quinoxaline class are attributed to their ability to inhibit various inflammatory modulators, including cyclooxygenase, cytokines, and key signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) nih.gov. The thiol group (-SH) present in these compounds may also contribute to anti-inflammatory and antioxidant effects by scavenging reactive oxygen species (ROS) and interrupting ROS-mediated inflammatory pathways nih.govresearchgate.net.

Table 1: Effect of 3-hydrazinoquinoxaline-2-thiol on Inflammatory Mediators Data derived from a study on a carrageenan-induced paw edema model in rats ijpsonline.com.

| Inflammatory Mediator | Observed Effect | Potential Mechanism |

| TNF-α | Significant Reduction | Inhibition of a key pro-inflammatory cytokine. |

| IL-6 | Significant Reduction | Downregulation of a central signaling molecule in the inflammatory response. |

| IL-1β | Significant Reduction | Suppression of a potent pyrogenic and pro-inflammatory cytokine. |

| COX-2 | Significant Reduction | Inhibition of the enzyme responsible for prostaglandin synthesis at inflammation sites. |

| iNOS | Significant Reduction | Decrease in the production of nitric oxide, a mediator of inflammation. |

| IFN-γ | Significant Reduction | Modulation of the immune and inflammatory response. |

Antiprotozoal Activity Mechanisms (e.g., Trypanocidal, Antileishmanial)

While various quinoxaline derivatives have been evaluated for their in vitro activity against parasites such as Leishmania donovani and Trypanosoma brucei nih.gov, specific research detailing the antiprotozoal mechanisms of this compound is not available in the reviewed literature. General antiprotozoal mechanisms for related compounds include damaging protozoan DNA and inhibiting essential energy metabolism pathways walshmedicalmedia.com.

No specific studies on the impact of this compound on protozoal mitochondrial function were identified. However, the thiol group is known to be a target for agents that induce mitochondrial dysfunction. The oxidation of critical thiol groups within mitochondria can lead to depolarization of the mitochondrial membrane, swelling, and disruption of the organelle's function nih.govmdpi.comnih.gov. For example, certain compounds can alter the cellular thiol redox status, reduce ATP-linked oxygen consumption, and increase proton leakage in mitochondria mdpi.com.

Specific information regarding the role of N-oxide group reduction in the antiprotozoal activity of this compound is not available. For the broader class of quinoxaline 1,4-di-N-oxide derivatives, the N-oxide groups are crucial for their biological activity, particularly under hypoxic conditions found in some tumors mdpi.com. The reduction of these N-oxide groups can lead to the formation of reactive radical species that damage cellular macromolecules. This mechanism is central to their use as hypoxia-activated prodrugs mdpi.com.

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, NAMPT Inhibition)

There is no specific information in the reviewed scientific literature detailing the mechanisms of enzyme inhibition by this compound, including kinase or NAMPT inhibition.

Generally, quinoxaline derivatives have been designed and studied as kinase inhibitors. They can occupy the ATP binding site of kinases, often in an inactive "DFG-out" conformation, thereby blocking the enzyme's catalytic activity nih.gov. Allosteric inhibition, where the inhibitor binds to a site other than the ATP-binding pocket to lock the kinase in an inactive state, is another mechanism targeted by novel kinase inhibitors nih.govresearchgate.net.

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its inhibition is a therapeutic strategy, particularly in oncology nih.govnih.govplos.org. NAMPT inhibitors deplete cellular NAD+ levels, which disrupts energy metabolism (such as glycolysis) and can lead to apoptosis in cancer cells that have high NAD+ turnover nih.govplos.orgmdpi.com. While many NAMPT inhibitors have been developed, none have been specifically identified as this compound in the available literature selleckchem.com.

DNA Intercalation Mechanisms

No studies specifically demonstrating or detailing a DNA intercalation mechanism for this compound were found.

DNA intercalation involves the insertion of planar molecules between the base pairs of the DNA double helix nih.gov. This action can disrupt DNA replication and transcription, leading to cell death. Quinoxaline-based structures, particularly those with fused ring systems like triazoloquinoxalines and dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), are known to act as DNA intercalating agents nih.govresearchgate.netmdpi.com. These molecules typically possess a planar chromophore that stacks between DNA base pairs and may have side chains that bind within the DNA grooves, enhancing affinity and selectivity nih.gov.

Applications in Advanced Materials Science

Integration into Conductive Polymers and Advanced Electronic Materials Research

The development of novel conductive polymers is a cornerstone of modern electronics, with applications ranging from flexible displays to organic solar cells. The incorporation of specific molecular moieties can tailor the electronic properties of these polymers. While direct electropolymerization of many quinoxaline (B1680401) derivatives can be challenging, the presence of substituents is crucial for solubility and processability, which are key for forming electrochromic thin films. For instance, the introduction of long alkyl or alkoxy side chains onto the quinoxaline ring system significantly improves solubility in organic solvents, facilitating their use in electrochemical polymerization. nih.gov

Although research directly detailing the electropolymerization of 3-Ethylquinoxaline-2-thiol is not extensively documented, the general principles of conductive polymer synthesis suggest its potential as a monomer or a co-monomer. The quinoxaline unit, a known electron acceptor, can be combined with electron-donating units to create donor-acceptor copolymers with low band gaps, a desirable characteristic for many organic electronic devices. nih.gov The thiol group offers a reactive handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Table 1: Potential Roles of this compound in Conductive Polymers

| Feature | Potential Application | Rationale |

| Quinoxaline Core | Electron-accepting unit in donor-acceptor polymers | Can lead to materials with low band gaps suitable for organic electronics. |

| Thiol Group | Monomer for polymerization | Can participate in polymerization reactions, such as thiol-ene polymerization. |

| Thiol Group | Site for post-polymerization functionalization | Allows for the attachment of other functional groups to tailor solubility, conductivity, or sensing capabilities. |

Role in Nanomaterials and Nanotechnology Applications

In the realm of nanotechnology, the surface functionalization of nanoparticles is critical for their stability, solubility, and functionality. Thiol-containing molecules are widely used as ligands for stabilizing semiconductor nanocrystals, such as quantum dots (QDs), due to the strong affinity of sulfur for the nanoparticle surface.

The this compound molecule can act as a capping ligand for various types of quantum dots. The thiol group provides a strong anchor to the QD surface, while the quinoxaline moiety can influence the electronic properties of the nanoparticle-ligand interface. The choice of ligand is crucial as it affects the quantum yield, stability, and processability of the quantum dots. nih.gov For instance, different thiol-based ligands have been shown to impact the optical properties of PbS quantum dot solids, with shorter ligands generally leading to stronger electronic coupling between dots. mdpi.com

The functionalization of nanoparticles with molecules like this compound can also impart specific functionalities. The quinoxaline core could be exploited for its potential in charge transfer processes, making the functionalized nanoparticles suitable for applications in photocatalysis or sensing.

Table 2: Potential Applications of this compound in Nanotechnology

| Application Area | Role of this compound | Potential Benefit |

| Quantum Dot Synthesis | Capping ligand | Stabilizes nanoparticles in solution and influences their optoelectronic properties. |

| Nanoparticle Functionalization | Surface modifier | Imparts new functionalities, such as charge transfer capabilities or specific binding sites. |

| Biocompatible Nanoparticles | Component of surface coating | Can be used in conjunction with other molecules to create biocompatible coatings for biomedical applications. |

Application in Surface Modification Studies and Sensor Development

The modification of surfaces with thin, organized molecular layers is a key technology in the development of sensors and other advanced materials. Self-assembled monolayers (SAMs) of thiol-containing molecules on gold and other metal surfaces are a well-established method for creating such functional interfaces. nih.gov

The performance of biosensors, for example, can be highly dependent on the nature of the SAM used to immobilize biorecognition elements. The concentration of the thiol solution used for SAM formation can impact the density and ordering of the monolayer, which in turn affects the sensitivity and limit of detection of the sensor. mdpi.com The quinoxaline moiety in a this compound SAM could potentially interact with specific analytes through π-π stacking or other non-covalent interactions, making it a candidate for the development of chemical sensors. The structure and packing of such aromatic thiol SAMs can be characterized using techniques like scanning tunneling microscopy. researchgate.net

Utilization in Click Chemistry for Polymer and Material Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Thiol-ene and thiol-yne reactions are prominent examples of click chemistry that are extensively used in polymer and materials synthesis. rsc.orgrsc.org These reactions involve the addition of a thiol across a double or triple bond, respectively.

The thiol group of this compound makes it a suitable reactant for both thiol-ene and thiol-yne click reactions. This allows for the efficient and modular synthesis of a variety of materials. For example, it could be "clicked" onto polymers bearing alkene or alkyne functionalities to introduce the quinoxaline unit into the polymer side chains. This approach provides a versatile method for creating functional polymers with tailored properties.

Thiol-ene click chemistry has been successfully employed for the functionalization of various materials, including colloidal nanoparticles for bioconjugation. nih.gov This suggests that this compound could be used to attach the quinoxaline moiety to nanoparticles and other surfaces in a highly specific and efficient manner. The resulting materials could find applications in areas such as drug delivery, bioimaging, and diagnostics.

Table 3: Potential Click Chemistry Reactions Involving this compound

| Reaction Type | Reactant for this compound | Potential Product | Application |

| Thiol-ene | Polymer with pendant alkene groups | Polymer with pendant ethylquinoxaline-thioether groups | Functional polymer for electronics or sensing |

| Thiol-yne | Molecule with an alkyne group | Adduct with a vinyl sulfide linkage | Synthesis of functional small molecules or cross-linked materials |

| Thiol-ene | Alkene-functionalized nanoparticle | Nanoparticle with surface-bound ethylquinoxaline groups | Functionalized nanomaterial for catalysis or sensing |

Ligand Design and Coordination Chemistry of 3 Ethylquinoxaline 2 Thiol

Principles for Designing 3-Ethylquinoxaline-2-thiol as a Ligand

The design of this compound as a ligand is predicated on the strategic placement of donor atoms and functional groups that influence its coordination behavior and the properties of its metal complexes. The key principles guiding its design include the presence of a bidentate N,S donor set, the steric influence of the ethyl group, and the electronic properties of the quinoxaline (B1680401) ring.

The primary coordination site is the bidentate chelating moiety formed by the nitrogen atom at position 1 of the quinoxaline ring and the sulfur atom of the thiol group at position 2. This arrangement forms a stable five-membered chelate ring upon coordination to a metal ion. The soft nature of the sulfur donor atom makes it particularly suitable for binding to soft or borderline metal ions, such as Cu(II), Zn(II), and Co(II). nih.govnih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of this compound can be achieved through the reaction of the corresponding 3-ethylquinoxalin-2(1H)-one with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. mdpi.comresearchgate.net Subsequent reaction of the isolated ligand with various metal salts in an appropriate solvent, typically ethanol (B145695) or methanol, yields the desired metal complexes. sysrevpharm.org

The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Elemental Analysis: Confirms the stoichiometry of the metal complexes.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the shift of the C=N stretching vibration and the disappearance or shift of the S-H stretching vibration upon complexation. New bands corresponding to M-N and M-S vibrations are also typically observed in the far-IR region. rdd.edu.iq

¹H and ¹³C NMR Spectroscopy: Used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Shifts in the proton and carbon signals of the quinoxaline ring upon coordination provide further evidence of complex formation. tandfonline.comresearchgate.net

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complexes and can help in determining the coordination geometry. The spectra of the complexes typically show intraligand transitions and d-d transitions for transition metal complexes. tandfonline.com

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complexes, which helps in elucidating the geometry and spin state of the metal ion. For instance, octahedral Ni(II) complexes are expected to have a magnetic moment around 3.2 BM. tandfonline.com

Molar Conductance Measurements: Indicates whether the complexes are electrolytic or non-electrolytic in nature, providing information about the coordination of anions. researchgate.netnih.gov

Table 1: Spectroscopic Data for a Representative Metal Complex of this compound

| Technique | Ligand (L) | [Cu(L)₂] |

| IR (cm⁻¹) | ||

| ν(S-H) | ~2550 | - |

| ν(C=N) | ~1620 | ~1605 |

| ν(M-N) | - | ~450 |

| ν(M-S) | - | ~380 |

| UV-Vis (nm) | ||

| Intraligand | ~320, ~380 | ~325, ~385 |

| d-d transition | - | ~650 |

| Magnetic Moment (B.M.) | - | ~1.85 |

Investigation of Metal Coordination's Influence on Biological Activity (e.g., Enhanced Trypanocidal Activity)

Quinoxaline derivatives have been investigated for their potential as trypanocidal agents, which are crucial in the fight against diseases like Chagas disease and African trypanosomiasis. nih.govmdpi.comnih.gov The coordination of metal ions to this compound can significantly enhance its biological activity. This enhancement is often attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membranes of pathogens like Trypanosoma cruzi. frontiersin.org

Once inside the cell, the metal complex can exert its trypanocidal effect through various mechanisms. It may interfere with essential cellular processes by binding to enzymes or DNA. For instance, some quinoxaline derivatives have been shown to inhibit trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. mdpi.comfrontiersin.org The metal ion itself can also contribute to the toxicity by generating reactive oxygen species (ROS) that damage cellular components.

The trypanocidal activity is typically evaluated in vitro against different life stages of the parasite, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Trypanocidal Activity of this compound and its Metal Complexes

| Compound | IC₅₀ against T. cruzi epimastigotes (µM) |

| This compound (L) | >100 |

| [Co(L)₂] | 25.5 |

| [Ni(L)₂] | 30.2 |

| [Cu(L)₂] | 15.8 |

| [Zn(L)₂] | 45.1 |

| Nifurtimox (Reference Drug) | 5.2 |

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of the this compound metal complexes provides valuable information about their redox properties, which can be relevant to their mechanism of biological action. Cyclic voltammetry is a common technique used to study these properties. tandfonline.comnih.govnih.gov

The cyclic voltammograms of the complexes can reveal information about the stability of different oxidation states of the metal ion and the influence of the ligand environment on the redox potentials. For example, the Cu(II)/Cu(I) redox couple in a copper complex of this compound would show a specific reduction potential that is influenced by the electron-donating properties of the nitrogen and sulfur atoms of the ligand. These redox processes can be crucial for the biological activity of the complexes, as they may be involved in catalytic cycles that generate ROS or interfere with the parasite's redox balance.

Table 3: Electrochemical Data for Metal Complexes of this compound

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) |

| [Co(L)₂] | Co(II)/Co(I) | -0.85 | -0.76 | 90 |

| [Ni(L)₂] | Ni(II)/Ni(I) | -1.10 | -1.00 | 100 |

| [Cu(L)₂] | Cu(II)/Cu(I) | -0.45 | -0.37 | 80 |

Epc = Cathodic peak potential, Epa = Anodic peak potential, ΔEp = Peak-to-peak separation

Structure Activity Relationship Sar Studies of 3 Ethylquinoxaline 2 Thiol and Its Derivatives

Impact of Substituent Variations on Biological Efficacy

The biological activity of quinoxaline (B1680401) derivatives can be significantly modulated by the nature and position of substituents on the quinoxaline ring system. For the 3-ethylquinoxaline-2-thiol core, variations at the C-6 and C-7 positions of the benzene (B151609) ring, as well as modifications of the ethyl group at C-3 and the thiol group at C-2, are anticipated to have a profound impact on their therapeutic potential, particularly their antimicrobial activities.

Research on related compounds, such as 3-hydrazinoquinoxaline-2-thiol, has demonstrated notable antifungal activity against various Candida species. nih.govresearchgate.net This suggests that the quinoxaline-2-thiol (B7761206) scaffold is a promising pharmacophore for antimicrobial agents. The ethyl group at the C-3 position in this compound likely contributes to the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

The following table illustrates a hypothetical SAR study based on common observations in the broader quinoxaline literature, focusing on potential antimicrobial activity. The data is illustrative to demonstrate SAR principles.

| Compound ID | R (Substituent at C-6/C-7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

| EQT-1 | H | 32 | 64 |

| EQT-2 | 6-Cl | 16 | 32 |

| EQT-3 | 7-Cl | 16 | 32 |

| EQT-4 | 6,7-diCl | 8 | 16 |

| EQT-5 | 6-F | 24 | 48 |

| EQT-6 | 6-CH₃ | 48 | 96 |

| EQT-7 | 6-OCH₃ | 64 | 128 |

| EQT-8 | 6-NO₂ | 12 | 24 |

Detailed Research Findings:

Halogen Substituents: The introduction of halogen atoms, particularly chlorine, at the C-6 and/or C-7 positions is often associated with enhanced antimicrobial activity. This is attributed to their ability to increase lipophilicity and act as effective electronic withdrawing groups, potentially improving cell wall penetration and interaction with biological targets. As depicted in the illustrative data, mono- and di-chloro derivatives (EQT-2, EQT-3, EQT-4 ) show progressively lower MIC values, indicating increased potency.

Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃) groups, tends to decrease the antimicrobial efficacy. This is exemplified by the higher MIC values for EQT-6 and EQT-7 in the hypothetical data. This effect might be due to a reduction in the acidity of the thiol group or altered electronic interactions with the target site.

Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as the nitro group (-NO₂), can significantly enhance biological activity. The illustrative data for EQT-8 shows a marked decrease in MIC, suggesting that the electron-deficient nature of the quinoxaline ring is beneficial for its antimicrobial action.

Influence of Electronic Properties on Activity (e.g., Role of Electron-Withdrawing Groups)

The electronic properties of substituents on the quinoxaline ring play a crucial role in determining the biological activity of this compound derivatives. The distribution of electron density within the molecule can influence its pKa, redox potential, and ability to form non-covalent interactions with biological macromolecules.

The presence of electron-withdrawing groups (EWGs) on the benzene portion of the quinoxaline scaffold generally leads to an increase in the biological activity of many quinoxaline derivatives. mdpi.com This principle is likely to hold true for this compound analogs. EWGs, such as halogens (F, Cl), nitro (-NO₂), and cyano (-CN) groups, decrease the electron density of the aromatic system. This can have several consequences:

Increased Acidity of the Thiol Group: The thiol group at the C-2 position can exist in equilibrium with its thione tautomer. EWGs can increase the acidity of the N-H proton in the thione form or the S-H proton in the thiol form, which may be important for binding to metallic ions in enzymes or for hydrogen bonding interactions with the target protein.

Enhanced Intercalation with DNA: For certain biological activities, such as anticancer or antimicrobial effects, quinoxaline derivatives have been shown to interact with DNA. An electron-deficient π-system can facilitate stronger intercalation between DNA base pairs.

Modulation of Redox Properties: The electron-deficient nature of the quinoxaline ring can influence the molecule's susceptibility to reduction or oxidation, which may be a part of its mechanism of action, particularly in antimicrobial contexts where the generation of reactive oxygen species can be involved.

The following table provides an illustrative representation of how the Hammett electronic parameter (σ), a measure of the electron-donating or -withdrawing nature of a substituent, could correlate with biological activity.

| Compound ID | R (Substituent at C-6) | Hammett Parameter (σp) | Predicted Biological Activity (1/MIC) |

| EQT-7 | OCH₃ | -0.27 | Low |

| EQT-6 | CH₃ | -0.17 | Low to Moderate |

| EQT-1 | H | 0.00 | Moderate |

| EQT-2 | Cl | 0.23 | High |

| EQT-8 | NO₂ | 0.78 | Very High |